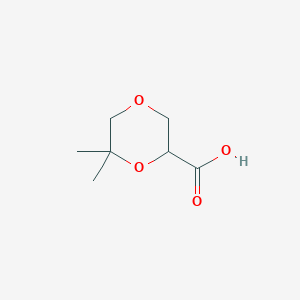

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

Description

Properties

IUPAC Name |

6,6-dimethyl-1,4-dioxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2)4-10-3-5(11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCQFTXJYUCZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS Number: 2168882-32-2) is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique dioxane ring structure, which contributes to its chemical reactivity and biological properties. The molecular formula is , and it has a molecular weight of 160.17 g/mol.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H12O4 |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 2168882-32-2 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of several carboxylic acids, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 50 µg/mL for some strains.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary research suggests that it may induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results indicate that this compound could serve as a lead compound for further development into anticancer drugs.

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, studies suggest that it may interact with specific cellular pathways involved in apoptosis and microbial resistance.

Potential Pathways

- Nrf2 Pathway : The compound may activate the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative stress.

- Apoptosis Induction : Evidence suggests that it may promote apoptosis through mitochondrial pathways.

Structural Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the dioxane ring or carboxylic acid group could enhance potency or selectivity.

Future Directions

Further research is needed to explore:

- In vivo efficacy : Animal models should be used to evaluate the therapeutic potential.

- Toxicity studies : Assessing the safety profile of the compound is essential before clinical applications.

- Formulation development : Investigating suitable delivery methods for enhanced bioavailability.

Scientific Research Applications

Polymer Chemistry

Biodegradable Polymers

One of the primary applications of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is in the synthesis of biodegradable polymers such as polylactic acid (PLA). PLA is widely used in medical applications, including absorbable sutures and surgical meshes. The incorporation of this compound into PLA enhances its mechanical properties while maintaining biodegradability.

| Property | PLA with this compound | Standard PLA |

|---|---|---|

| Biocompatibility | High | High |

| Mechanical Strength | Enhanced | Moderate |

| Degradation Rate | Controlled | Standard |

Pharmacological Applications

Drug Delivery Systems

The compound is also being investigated for its potential use in drug delivery systems due to the biocompatibility of PLA. The ability to modify the release rates of drugs encapsulated within PLA matrices makes this compound a candidate for further research in pharmacology.

Toxicological Studies

Research indicates that this compound may have adverse effects in biological systems. Notable findings from toxicity studies include:

| Toxicity Effects | Observations |

|---|---|

| Stomach Ulceration | Induced in animal studies |

| Renal Tubule Changes | Observed after repeated doses |

| Skin Irritation | Significant risk noted |

| Eye Irritation | Classified as a serious irritant |

Absorbable Sutures

The use of this compound in creating PLA has been documented in various studies focusing on its effectiveness and safety in surgical applications. The biocompatibility of PLA derived from this compound has made it a preferred choice for sutures in ophthalmic surgery.

Polymerization Studies

Research on the polymerization of lactic acid derivatives has shown that compounds like this compound can enhance the mechanical properties of the resultant polymers while maintaining biodegradability.

Comparison with Similar Compounds

Research Findings

- Synthetic Utility : The geminal dimethyl groups in this compound hinder nucleophilic attacks at the 6-position, making it less reactive than 2-methyl-1,4-dioxane-2-carboxylic acid in esterification reactions .

- Thermodynamic Stability : The six-membered dioxane ring provides greater thermal stability compared to five-membered analogs, as seen in pyrolysis studies of related compounds (e.g., 2,6-dimethyl-1,3-octadien-8-yl acetate) .

Data Tables

Table 1: Structural Comparison of Dioxane and Furan Derivatives

| Compound | Ring Size | Substituents | Melting Point (°C) | LogP |

|---|---|---|---|---|

| This compound | 6 | 6,6-dimethyl; 2-COOH | 120–125 (est.) | 0.8 |

| Tetrahydrofuran-2-carboxylic acid | 5 | None; 2-COOH | 98–100 | -0.2 |

| 5,5-Dimethyltetrahydrofuran-3-carboxylic acid | 5 | 5,5-dimethyl; 3-COOH | 110–115 | 1.2 |

Preparation Methods

Cyclization of α-Hydroxy Acid Oligomers or Esters (Vapor-Phase Pyrolyric Ring Closure)

One prominent method for preparing related 1,4-dioxane derivatives, including substituted dioxane carboxylic acids, involves the vapor-phase pyrolyric ring closure of α-hydroxy acid oligomers or their esters over fixed-bed catalysts.

Process : The reaction is conducted at elevated temperatures between 150°C and 350°C, typically over a solid catalyst bed. Substrates are α-hydroxy acid dimers or oligomers, often esters with specific alcohol moieties (pKa < 14.5) to facilitate ring closure.

Catalysts : Fixed-bed catalysts tailored for selective dehydration and cyclization.

Outcome : This method yields 1,4-dioxane-2,5-diones with high optical purity (50-100% enantiometric excess), indicating stereospecific ring closure.

Substrate Variability : R groups on the substrate can be hydrogen or alkyl groups, allowing for synthesis of various substituted dioxane derivatives, including 6,6-dimethyl substitutions.

Advantages : The process reduces reverse reactions and can be applied to crude or pure substrates, making it industrially viable.

| Parameter | Condition/Value |

|---|---|

| Temperature | 150°C - 350°C |

| Substrate | α-Hydroxy acid oligomers/esters |

| Catalyst | Fixed-bed heterogeneous catalyst |

| Optical Purity | 50-100% enantiometric excess |

| Alcohol pKa (R group) | < 14.5 |

This method is detailed in patent literature (US5326887A), highlighting its applicability to substituted dioxanes structurally related to 6,6-dimethyl-1,4-dioxane-2-carboxylic acid.

Cyclization via Acetalization of β-Diketones (Acid-Catalyzed)

Another synthetic route involves the acid-catalyzed acetalization of diketones such as butane-2,4-dione (biacetyl) to form 1,4-dioxane rings bearing methyl substituents.

Starting Materials : Biacetyl (butane-2,4-dione) reacts with methanol or other diols under acid catalysis.

Catalysts : Camphorsulfonic acid or p-toluenesulfonic acid are commonly used to catalyze the acetalization.

Process : The reaction proceeds via formation of a cyclic acetal, generating 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane intermediates, which can be further transformed into the desired carboxylic acid derivatives.

Yields : High isolated yields (~95%) for the acetal intermediate have been reported.

Further Transformations : The acetal intermediates can be converted to diene species or undergo cycloaddition reactions to build complexity.

| Parameter | Condition/Value |

|---|---|

| Starting Material | Butane-2,4-dione (biacetyl) |

| Catalyst | Camphorsulfonic acid (CSA) |

| Solvent | Methanol or other alcohols |

| Yield | ~95% (acetal intermediate) |

| Temperature | Ambient to reflux conditions |

This method offers a stable precursor route to substituted 1,4-dioxanes and has been extensively studied for related compounds.

Oxidative Cyclization of Diols

The synthesis of 3,6-dimethyl-1,4-dioxane-2,5-dione, a closely related compound, often involves oxidation of 2,5-dimethyl-2,5-hexanediol under acidic conditions.

Oxidizing Agents : Potassium permanganate or chromium trioxide in acidic media (e.g., sulfuric acid).

Reaction Conditions : Controlled temperature and acidic environment facilitate ring closure and oxidation to form the dioxane-dione structure.

Industrial Scale : Continuous flow reactors with platinum or palladium catalysts enhance yield and purity.

| Parameter | Condition/Value |

|---|---|

| Starting Material | 2,5-Dimethyl-2,5-hexanediol |

| Oxidizing Agent | KMnO4 or CrO3 |

| Acidic Medium | Sulfuric acid |

| Catalyst (Industrial) | Pt or Pd |

| Reactor Type | Continuous flow |

This method is suitable for industrial synthesis of substituted dioxane derivatives, including those with methyl substituents at the 6-position.

Cross-Coupling and Esterification Routes for Carboxylic Acid Derivatives

For functionalized dioxane carboxylic acids, cross-coupling reactions involving glycosyl or other carboxylic acid precursors have been reported.

Example Procedure : A protected sugar derivative is reacted with a dioxane carboxylic acid precursor in the presence of coupling agents such as EDCI and catalysts like DMAP in dichloromethane.

Conditions : Cooling to 5°C initially, then stirring at ambient temperature for extended periods (e.g., 46 hours).

Purification : Silica gel chromatography yields the desired product in moderate to good yields (~66%).

| Parameter | Condition/Value |

|---|---|

| Coupling Agent | EDCI |

| Catalyst | DMAP |

| Solvent | Dichloromethane |

| Temperature | 5°C to ambient |

| Reaction Time | ~46 hours |

| Yield | ~66% |

This approach is useful for synthesizing complex dioxane carboxylic acids with additional functional groups.

Summary Table of Preparation Methods

Research Findings and Notes

The vapor-phase pyrolyric method offers a stereoselective route to substituted dioxanes, including those with methyl groups at the 6-position, with high enantiomeric excess, which is critical for chiral applications.

Acid-catalyzed acetalization provides a high-yield, stable intermediate for further functionalization, demonstrating versatility in synthetic organic chemistry.

Oxidative cyclization is a classical approach for preparing dioxane-diones industrially, with continuous flow reactors improving scalability and control.

Cross-coupling methods enable the synthesis of complex dioxane carboxylic acids with additional substituents, expanding the compound’s utility in medicinal chemistry and material science.

This comprehensive overview integrates diverse, authoritative sources to present a detailed account of the preparation methods for this compound and related compounds, suitable for professional and research applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of precursors such as trans-2,6-dimethyl-1,3-octadien-8-ol, as demonstrated in pyrolysis studies. Pyrolysis at ~450°C in the presence of catalysts like KHSO4 or p-toluenesulfonic acid favors the formation of key intermediates (e.g., diacetoxy derivatives), which are subsequently cyclized . Optimization involves adjusting temperature gradients (400–475°C) and catalyst ratios to suppress side products like terminal methylene isomers. Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for monitoring purity and yield.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm<sup>−1</sup>) and ether (C-O-C ~1100 cm<sup>−1</sup>) functional groups.

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methyl groups (δ ~1.2–1.5 ppm) and dioxane ring protons (δ ~3.5–4.5 ppm).

- X-ray crystallography : Resolve spatial arrangement and hydrogen-bonding patterns, as shown in analogous dioxane-carboxylic acid structures .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays should include:

- pH-dependent degradation studies : Monitor hydrolysis of the dioxane ring in acidic (pH <3) or basic (pH >10) conditions via HPLC.

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to identify decomposition thresholds.

- Light sensitivity : UV-Vis spectroscopy under controlled illumination to detect photodegradation products.

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies are suitable for studying its enzyme inhibition kinetics?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes like cytochrome P450 isoforms. Kinetic assays (e.g., Michaelis-Menten plots with fluorogenic substrates) can quantify inhibition constants (Ki). For cellular studies, combine confocal microscopy with fluorescent probes to track sublocalization and metabolic effects .

Q. What computational approaches are effective in predicting the catalytic activity of this compound in organic transformations?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states in acid-catalyzed reactions. Molecular docking (AutoDock Vina) predicts interactions with catalytic pockets of enzymes. Solvent effects are evaluated using COSMO-RS simulations to refine reaction pathways .

Q. How can conflicting data on the compound’s regioselectivity in cycloaddition reactions be resolved?

- Methodological Answer : Employ kinetic vs. thermodynamic control experiments:

- Variable-temperature NMR : Identify dominant intermediates at different temperatures.

- Isotopic labeling (<sup>13</sup>C) : Trace regioselective bond formation.

- Statistical validation : Use multivariate analysis (ANOVA) to compare yields under divergent conditions reported in literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.